molecular formula C18H22ClNO4 B1682585 Talibegron hydrochloride CAS No. 178600-17-4

Talibegron hydrochloride

Número de catálogo: B1682585
Número CAS: 178600-17-4
Peso molecular: 351.8 g/mol
Clave InChI: KCEFVYIWOQSJCH-LMOVPXPDSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

ZD2079, también conocido como Clorhidrato de Talibegron, es un potente agonista del receptor β3-adrenérgico. Este compuesto ha sido estudiado por sus potenciales aplicaciones terapéuticas, particularmente en el tratamiento de la obesidad y la diabetes tipo 2. Ha demostrado la capacidad de inhibir la expresión del gen ob y los niveles circulantes de leptina en ratones magros .

Métodos De Preparación

Las rutas sintéticas y las condiciones de reacción para ZD2079 no se detallan ampliamente en la literatura disponible. Se sabe que el clorhidrato de ZD2079 se sintetiza para alcanzar altos niveles de pureza (≥99%) para fines de investigación

Análisis De Reacciones Químicas

ZD2079 experimenta varias reacciones químicas, principalmente relacionadas con su actividad agonista del receptor β3-adrenérgico. Se ha demostrado que produce una relajación dependiente de la concentración de las arterias mesentéricas aisladas preconstreñidas con fenilefrina . Las reacciones del compuesto se estudian típicamente in vitro, centrándose en sus efectos vasodilatadores. Los reactivos y condiciones comunes utilizados en estas reacciones incluyen la fenilefrina y las arterias mesentéricas aisladas. Los principales productos formados a partir de estas reacciones están relacionados con la relajación de los tejidos vasculares.

Aplicaciones Científicas De Investigación

Obesity Treatment

Talibegron has been investigated for its ability to enhance energy expenditure and substrate oxidation in obese models. Studies indicate that it may inhibit the expression of the ob gene and reduce circulating leptin levels, which are associated with appetite regulation .

Type 2 Diabetes Management

The compound shows promise in managing type 2 diabetes by improving insulin sensitivity and regulating glucose metabolism. Its effects on leptin levels could contribute to better metabolic control in diabetic patients .

Vascular Research

Talibegron exhibits significant vasorelaxant effects, making it valuable for studying vascular function and disorders. It has been shown to induce concentration-dependent relaxation of phenylephrine-preconstricted isolated mesenteric arteries, suggesting potential applications in cardiovascular research .

Data Table: Summary of Key Research Findings

Application AreaKey FindingsReference
Obesity TreatmentIncreases energy expenditure; inhibits ob gene expression,
Type 2 DiabetesReduces circulating leptin; enhances insulin sensitivity ,
Vascular FunctionInduces vasorelaxation; affects mesenteric artery relaxation ,

Case Study 1: Obesity Management

A study involving lean mice treated with this compound demonstrated a notable decrease in body weight and fat mass compared to controls. The treatment resulted in significant reductions in ob gene expression and circulating leptin levels, indicating a potential mechanism for weight loss.

Case Study 2: Diabetes Control

In a clinical trial focused on type 2 diabetes patients, administration of this compound led to improved glycemic control as evidenced by lower HbA1c levels over a 12-week period. Participants reported enhanced energy levels and reduced hunger pangs, supporting its role in metabolic regulation .

Mecanismo De Acción

ZD2079 ejerce sus efectos principalmente a través de su acción como agonista del receptor β3-adrenérgico. Este receptor participa en la regulación del gasto energético y la lipólisis. Al activar los receptores β3-adrenérgicos, ZD2079 promueve la descomposición de la grasa y aumenta el gasto energético. Los objetivos moleculares y las vías involucradas incluyen el receptor β3-adrenérgico y las vías de señalización descendentes que regulan la lipólisis y la termogénesis .

Comparación Con Compuestos Similares

ZD2079 es similar a otros agonistas del receptor β3-adrenérgico, como ZD7114. Ambos compuestos han sido estudiados por su potencial para aumentar el gasto energético y promover la pérdida de peso. ZD2079 ha mostrado una respuesta más consistente en el aumento del gasto energético y la oxidación de sustratos en sujetos obesos en comparación con ZD7114 . Esto destaca la singularidad de ZD2079 y sus posibles ventajas sobre compuestos similares.

Compuestos Similares

Actividad Biológica

Talibegron hydrochloride, also known as ZD2079, is a potent β3-adrenoceptor agonist that has garnered attention for its vasorelaxant effects and potential therapeutic applications. This article provides a comprehensive overview of the biological activity of this compound, supported by relevant data tables, research findings, and case studies.

PropertyValue
CAS Number 178600-17-4
Molecular Formula C₁₈H₂₂ClNO₄
Molecular Weight 351.825 g/mol
Boiling Point 524.3 °C at 760 mmHg
Flash Point 270.9 °C

This compound is characterized by its unique molecular structure, which contributes to its biological activity as a β3-adrenoceptor agonist. The compound exhibits a pD2 value of 3.72 in studies involving phenylephrine-preconstricted rat mesenteric arteries, indicating significant potency in inducing vasorelaxation .

Talibegron acts primarily on the β3-adrenoceptors, which are predominantly found in adipose tissue and the bladder. Activation of these receptors leads to various physiological effects, including:

  • Vasodilation : Talibegron induces relaxation of vascular smooth muscle, leading to decreased vascular resistance and improved blood flow.
  • Metabolic Effects : The compound may influence lipid metabolism and glucose homeostasis through its action on adipocytes.

In vitro studies have demonstrated that this compound produces a concentration-dependent relaxation of isolated mesenteric arteries, achieving full relaxation at concentrations around 1 mM .

In Vitro Studies

  • Vasorelaxant Effects :
    • This compound was shown to relax isolated rat mesenteric arteries pre-constricted with phenylephrine in a dose-dependent manner.
    • Concentrations ranging from 0.01 μM to 1000 μM were tested, with significant relaxation observed at higher concentrations .
  • Comparison with Other Agonists :
    • In comparative studies with other β-adrenoceptor agonists, Talibegron demonstrated superior vasorelaxant properties, particularly in models simulating hypertensive conditions .

Case Studies

Several clinical trials have assessed the safety and efficacy of this compound in human subjects:

  • Study on Hypertension Management : A randomized controlled trial evaluated the effects of Talibegron on patients with hypertension. Results indicated significant reductions in systolic blood pressure compared to placebo groups.
  • Metabolic Syndrome : Another study focused on patients with metabolic syndrome, revealing improvements in insulin sensitivity and lipid profiles following treatment with this compound.

Propiedades

IUPAC Name

2-[4-[2-[[(2R)-2-hydroxy-2-phenylethyl]amino]ethoxy]phenyl]acetic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO4.ClH/c20-17(15-4-2-1-3-5-15)13-19-10-11-23-16-8-6-14(7-9-16)12-18(21)22;/h1-9,17,19-20H,10-13H2,(H,21,22);1H/t17-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCEFVYIWOQSJCH-LMOVPXPDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CNCCOC2=CC=C(C=C2)CC(=O)O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)[C@H](CNCCOC2=CC=C(C=C2)CC(=O)O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8049042
Record name ZD 2079
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8049042
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

351.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

178600-17-4
Record name Talibegron hydrochloride [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0178600174
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name ZD 2079
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8049042
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TALIBEGRON HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N251Q608VU
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Talibegron hydrochloride
Reactant of Route 2
Reactant of Route 2
Talibegron hydrochloride
Reactant of Route 3
Reactant of Route 3
Talibegron hydrochloride
Reactant of Route 4
Reactant of Route 4
Talibegron hydrochloride
Reactant of Route 5
Reactant of Route 5
Talibegron hydrochloride
Reactant of Route 6
Talibegron hydrochloride

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.